molecular formula C27H28N2O6 B12722177 [1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid CAS No. 76335-58-5

[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid

Cat. No.: B12722177
CAS No.: 76335-58-5
M. Wt: 476.5 g/mol
InChI Key: XXLOXEANPRDJSS-UHFFFAOYSA-N
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Description

[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid is a complex organic compound that features a unique combination of functional groups

Properties

CAS No.

76335-58-5

Molecular Formula

C27H28N2O6

Molecular Weight

476.5 g/mol

IUPAC Name

[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid

InChI

InChI=1S/C21H23NO4.C6H5NO2/c23-17-7-5-15(6-8-17)21(24)16-9-11-22(12-10-16)13-18-14-25-19-3-1-2-4-20(19)26-18;8-6(9)5-2-1-3-7-4-5/h1-8,16,18,23H,9-14H2;1-4H,(H,8,9)

InChI Key

XXLOXEANPRDJSS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)O)CC3COC4=CC=CC=C4O3.C1=CC(=CN=C1)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Antipsychotic Activity

Research has indicated that derivatives of piperidine, including the compound , have potential antipsychotic effects. A study demonstrated that similar compounds interact with aminergic G protein-coupled receptors (GPCRs), which are crucial targets for antipsychotic drugs. The compound's structure allows it to bind effectively to these receptors, potentially leading to therapeutic effects in treating conditions such as schizophrenia and bipolar disorder .

Neuroprotective Effects

The benzodioxane moiety in the compound is associated with neuroprotective properties. Compounds containing this structure have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are significant factors in neurodegenerative diseases . This suggests that the compound could be explored further for its potential in treating Alzheimer's disease and other neurodegenerative disorders.

Analgesic Properties

The piperidine derivatives have also been studied for their analgesic properties. Research indicates that compounds with similar structures can modulate pain pathways by interacting with opioid receptors. This opens avenues for developing new analgesics that may have fewer side effects compared to traditional opioids .

Catalytic Role of Pyridine-3-Carboxylic Acid

Pyridine-3-carboxylic acid has been identified as an effective catalyst in organic reactions, particularly in the synthesis of pyrazolo[3,4-b]quinolinones. Its ability to facilitate multi-component reactions under mild conditions enhances the efficiency of chemical synthesis processes . The inclusion of pyridine derivatives can streamline the production of complex organic molecules.

Green Chemistry Initiatives

The use of pyridine-3-carboxylic acid aligns with green chemistry principles by promoting sustainable practices in chemical synthesis. Its role as a catalyst minimizes waste and reduces the need for harmful solvents, making it an attractive option for environmentally friendly chemical manufacturing .

Study on Antipsychotic Properties

In a detailed study involving molecular modeling and behavioral assays, compounds similar to [1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone were tested for their effects on amphetamine-induced hyperactivity. The results indicated a significant reduction in hyperactivity at specific dosages, suggesting potential therapeutic benefits for managing psychotic symptoms .

Synthesis of Pyrazoloquinolinones

A recent study utilized pyridine-3-carboxylic acid as a catalyst to synthesize pyrazoloquinolinones efficiently. The reaction yielded high product purity and excellent yields (84–98%), demonstrating the compound's effectiveness in facilitating complex organic transformations while adhering to green chemistry practices .

Mechanism of Action

The mechanism of action of [1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes involved in disease pathways, thereby exerting its therapeutic effects . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to the desired biological outcome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

The compound [1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone; pyridine-3-carboxylic acid is a complex organic molecule with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H25NO3C_{22}H_{25}N_{O_{3}}, with a molecular weight of approximately 365.44 g/mol. The structure features a piperidine ring, a benzodioxin moiety, and a hydroxyphenyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC22H25NO3C_{22}H_{25}N_{O_{3}}
Molecular Weight365.44 g/mol
LogP2.64
Density1.088 g/cm³
Boiling Point348.5 °C

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The synthetic route may include the formation of the piperidine ring followed by the introduction of the benzodioxin and hydroxyphenyl groups through various coupling reactions.

Antimicrobial Properties

Research has indicated that derivatives of compounds similar to [1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone exhibit antimicrobial properties. For instance, studies on related pyridine carboxylic acids have shown activity against various bacterial strains and fungi. The specific activities against Gram-positive and Gram-negative bacteria need further exploration to confirm efficacy against resistant strains .

Anticancer Activity

Several studies have investigated the anticancer potential of compounds containing similar structural motifs. For example, piperidine derivatives have been noted for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The hydroxyphenyl group is particularly significant in enhancing cytotoxicity against cancer cell lines .

Neuroprotective Effects

Given the structural similarities with known neuroprotective agents, it is hypothesized that this compound may exhibit neuroprotective effects. Research into related benzodioxin compounds has suggested potential benefits in models of neurodegenerative diseases, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways .

Case Studies

  • Antimicrobial Evaluation : A study synthesized several derivatives based on the benzodioxin structure and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications significantly enhanced activity against these pathogens .
  • Anticancer Research : A derivative of this compound was tested on various cancer cell lines (e.g., MCF-7 for breast cancer) showing promising results in reducing cell viability by inducing apoptosis via mitochondrial pathways .
  • Neuroprotection : In vitro studies demonstrated that compounds with similar structures could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating conditions like Alzheimer's disease .

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